molecular formula C15H19N3O3S B11965647 N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide CAS No. 13418-92-3

N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide

Cat. No.: B11965647
CAS No.: 13418-92-3
M. Wt: 321.4 g/mol
InChI Key: VUTLOGVSBZVXPK-UHFFFAOYSA-N
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Description

N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide is a chemical compound with the molecular formula C14H18N4O3S It is known for its unique structure, which includes a pyrimidine ring substituted with a butoxy group and a toluenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide typically involves the reaction of 5-butoxy-2-pyrimidinylamine with p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The butoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide: Similar structure but with an amino group instead of a toluenesulfonamide moiety.

    Bis(5-butoxy-2-pyrimidinyl) disulfide: Contains two pyrimidine rings linked by a disulfide bond.

Uniqueness

N-(5-Butoxy-2-pyrimidinyl)-P-toluenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

13418-92-3

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(5-butoxypyrimidin-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H19N3O3S/c1-3-4-9-21-13-10-16-15(17-11-13)18-22(19,20)14-7-5-12(2)6-8-14/h5-8,10-11H,3-4,9H2,1-2H3,(H,16,17,18)

InChI Key

VUTLOGVSBZVXPK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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